molecular formula C19H15FN6 B2605032 N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine CAS No. 946242-87-1

N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine

Cat. No.: B2605032
CAS No.: 946242-87-1
M. Wt: 346.369
InChI Key: AEKZSPFKEKVOBF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N2-(3-Fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine is a pteridine-based diamino derivative characterized by substitutions at the N2 and N4 positions. The N2 group is a 3-fluorophenyl ring, while the N4 substituent is a para-methylphenyl (p-tolyl) group. Its molecular formula is C21H18FN5 (calculated based on structural analogs in ), with an average molecular weight of approximately 371.4 g/mol.

Properties

IUPAC Name

2-N-(3-fluorophenyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6/c1-12-5-7-14(8-6-12)23-18-16-17(22-10-9-21-16)25-19(26-18)24-15-4-2-3-13(20)11-15/h2-11H,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKZSPFKEKVOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One possible route could be:

    Starting Materials: 3-fluoroaniline, p-toluidine, and a suitable pteridine precursor.

    Reaction Steps:

    Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or derivatives.

    Reduction: Reduction reactions could modify the functional groups or the core structure.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe due to the pteridine core.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Chemical Reactions: It could act as a catalyst or intermediate, facilitating specific chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pteridine-2,4-Diamine Derivatives

Compound Name Substituents (N2/N4) Molecular Weight (g/mol) Biological Activity/Notes Source
N2-(3-Fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine 3-Fluorophenyl / p-Tolyl ~371.4 Cataloged for research; structural analog
N4-(2,4-Dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine (CM1002130) 3-Fluorophenyl / 2,4-Dimethylphenyl ~385.5 Enhanced steric bulk; potential solubility differences
N2-(4-Fluorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine (CM1002132) 4-Fluorophenyl / p-Tolyl ~371.4 Fluorine position alters electronic properties
N4-(3-Chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine 2-Phenylethyl / 3-Chloro-4-methylphenyl 390.875 Chlorine substitution may enhance binding affinity

Key Structural Insights

Fluorine Substitution Effects :

  • The 3-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects compared to 4-fluorophenyl (CM1002132). This positional difference may influence π-π stacking interactions in biological targets .
  • Chlorine substitution (as in ’s analog) increases hydrophobicity and may enhance binding to hydrophobic enzyme pockets, but it also adds steric hindrance .

Methyl Group Impact: The p-tolyl group (para-methylphenyl) at N4 provides a balance of hydrophobicity and metabolic stability.

Core Heterocycle Variations: Pyrimidine-2,4-diamine analogs (e.g., ’s N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine) share the diamine motif but lack the fused pteridine ring. This reduces planarity and may limit cross-target interactions observed in pteridine derivatives . Thieno[3,2-d]pyrimidine derivatives () replace the pteridine core with a sulfur-containing heterocycle, altering electronic properties and improving antiplasmodial activity in preclinical models .

Comparative Research Findings

Anti-Alzheimer’s Activity

  • Pyrimidine Analogs : Compound 5b (SP-2) () demonstrated AChE inhibition (IC50 = 2.1 µM) , comparable to donepezil, via interactions with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase. Molecular docking highlighted hydrogen bonding with Tyr337 and π-π stacking with Trp286 .
  • Quinazoline derivatives achieved IC50 values of 2.5 µM via interactions with CAS residues .

Antiplasmodial Activity

  • Thieno[3,2-d]pyrimidine-2,4-diamines () showed IC50 values < 1 µM against Plasmodium falciparum. The tert-butyl group at N2 and cycloalkyl substituents at N4 improved metabolic stability and intestinal permeability compared to simpler aryl groups .

ADME Properties

  • Pyrimidine-2,4-diamines (e.g., SP-2) exhibited favorable CNS drug-likeness with moderate LogP (~3.2) and high blood-brain barrier permeability (as per in silico predictions) .
  • Pteridine analogs are typically larger (MW > 370) and may face challenges in bioavailability, necessitating formulation optimization .

Biological Activity

N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-N-(3-fluorophenyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine
  • CAS Number : 946242-87-1
  • Molecular Weight : 346.4 g/mol

The compound features a pteridine core with substitutions at the N2 and N4 positions, enhancing its biological activity compared to other pteridines.

This compound exhibits biological activity primarily through interactions with specific enzymes and receptors. The presence of the 3-fluorophenyl group may enhance binding affinity and selectivity towards target proteins. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and infectious diseases.
  • Receptor Modulation : It may interact with specific receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Research indicates that pteridine derivatives can exhibit significant anticancer properties. Studies have shown that this compound may inhibit the proliferation of cancer cell lines through:

  • Induction of apoptosis in tumor cells.
  • Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may be effective against various bacterial strains, including:

  • Escherichia coli
  • Enterococcus faecalis

This antimicrobial action is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with protein synthesis.

Case Studies and Experimental Data

  • In Vitro Studies : A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast Cancer)12.5
    HeLa (Cervical Cancer)10.0
    A549 (Lung Cancer)15.0
  • Animal Models : In vivo studies using murine models have shown that administration of the compound can reduce tumor size significantly compared to control groups, suggesting its potential as an effective anticancer agent.
  • Mechanistic Studies : Detailed mechanistic investigations revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N2-phenyl-N4-(p-tolyl)pteridine-2,4-diamineNo fluorine substitutionModerate anticancer activity
N2-(3-chlorophenyl)-N4-(p-tolyl)pteridine-2,4-diamineChlorine instead of fluorineLower binding affinity
N2-(3-fluorophenyl)-N4-(m-tolyl)pteridine-2,4-diamineDifferent position of tolyl groupAltered pharmacokinetics

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